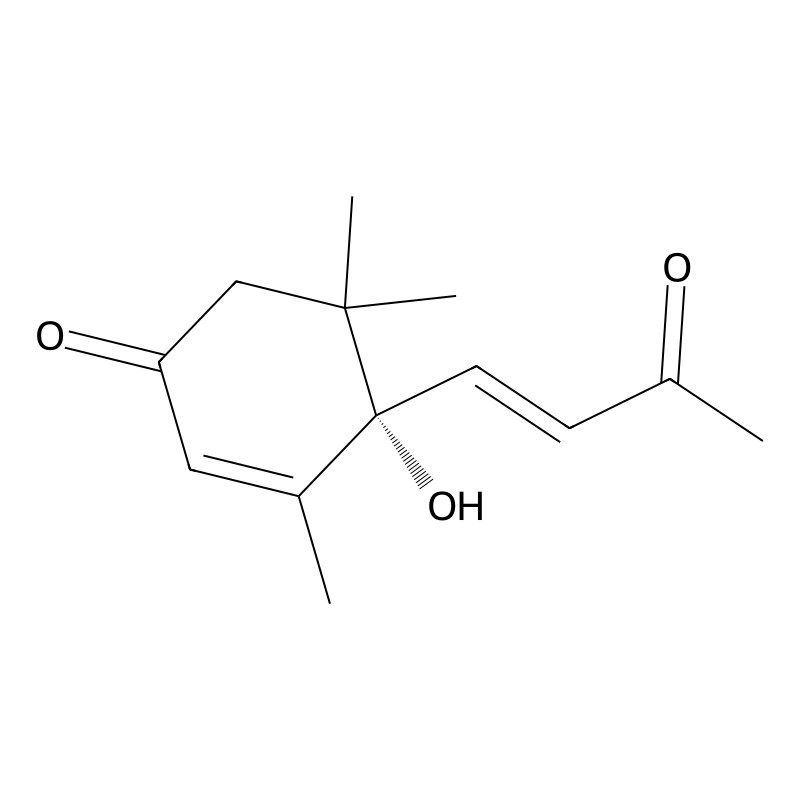

Dehydrovomifoliol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Dehydrovomifoliol is a naturally occurring compound classified as a sesquiterpenoid, which is a type of terpenoid made up of three isoprene units. This compound is primarily isolated from plants in the Polygonaceae family and various species of Artemisia, such as Artemisia frigida. Dehydrovomifoliol typically appears as a crystalline substance, ranging in color from pale yellow to colorless. It has garnered interest in pharmacology due to its diverse biological activities, including antibacterial, anti-inflammatory, and antioxidant properties .

- Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to various oxidized derivatives.

- Reduction: It can undergo reduction reactions, commonly using sodium borohydride or lithium aluminum hydride, resulting in reduced forms.

- Substitution: Dehydrovomifoliol can engage in substitution reactions where functional groups are replaced by new substituents .

Major Products Formed- Oxidation: Produces oxidized derivatives with altered functional groups.

- Reduction: Yields reduced forms with different hydrogenation levels.

- Substitution: Results in substituted derivatives with new functional groups.

Dehydrovomifoliol exhibits significant biological activities. Notably, studies have shown its effectiveness in reducing lipid accumulation in liver cells. For instance, it has been demonstrated to alleviate oleic acid-induced lipid accumulation in HepG2 cells through the activation of the peroxisome proliferator-activated receptor alpha–fibroblast growth factor 21 pathway. This action involves decreasing the expression levels of genes associated with lipogenesis while enhancing those related to fatty acid oxidation . Additionally, it has shown potential antibacterial and anti-inflammatory effects, making it a candidate for further pharmacological exploration.

Taxonomic Distribution in Plant Kingdom

Dehydrovomifoliol represents a significant sesquiterpenoid compound belonging to the class of organic compounds known as sesquiterpenoids, which are terpenes containing three consecutive isoprene units [1] [4] [37]. This natural product demonstrates a remarkable taxonomic distribution across multiple plant families within the Plant Kingdom, indicating its fundamental role in plant secondary metabolism [1] [2].

The compound has been systematically documented across diverse botanical taxa, with occurrence spanning from the Asteraceae family to the Polygonaceae family, demonstrating its widespread biosynthetic capacity among angiosperms [1] [2] . The taxonomic breadth of dehydrovomifoliol production suggests evolutionary conservation of the biosynthetic pathways responsible for its formation, particularly within species that utilize sesquiterpenoids for ecological adaptation and defense mechanisms [37] [38].

Research investigations have identified dehydrovomifoliol in various plant species including Sanicula lamelligera from the Apiaceae family, where it serves as a significant metabolite [1] [25] [26]. The compound has also been documented in Helianthus heterophyllus and Viburnum dilatatum, representing the Asteraceae and Viburnaceae families respectively [2] [4]. This taxonomic diversity indicates that dehydrovomifoliol biosynthesis is not restricted to specific plant lineages but rather represents a broader metabolic capability across multiple botanical families [24] [37].

The presence of dehydrovomifoliol across different plant families suggests convergent evolution of sesquiterpenoid biosynthetic pathways, where unrelated plant species have independently evolved the enzymatic machinery necessary for its production [38] [41]. This widespread occurrence may be attributed to the compound's potential ecological functions, including plant defense mechanisms and adaptation to environmental stressors [38] [39].

Isolation from Artemisia Species

Artemisia frigida as a Primary Source

Artemisia frigida has been extensively documented as a primary natural source of dehydrovomifoliol, with multiple research investigations confirming its significant presence in this perennial herb of the Compositae family [6] [9] [10]. The species, traditionally used in Chinese medicine for treating various ailments including jaundice and cold, has demonstrated substantial dehydrovomifoliol content through systematic phytochemical investigations [9] [14].

Bioassay-guided isolation studies conducted on Artemisia frigida aerial parts have successfully yielded dehydrovomifoliol through sophisticated chromatographic separation techniques [9] [14]. The extraction protocol typically involves initial processing of dried aerial parts with 95% aqueous ethanol, followed by sequential partitioning using petroleum ether, methylene dichloride, ethyl acetate, and n-butanol fractions [9]. The methylene dichloride fraction has been identified as particularly rich in dehydrovomifoliol content, requiring further separation using silica gel column chromatography [9] [14].

Advanced purification techniques, including semi-preparative high-performance liquid chromatography with methanol-water mobile phases, have enabled the isolation of pure dehydrovomifoliol from Artemisia frigida with retention times of approximately 26.0 minutes [9]. This systematic approach has yielded crystalline dehydrovomifoliol in quantities sufficient for structural elucidation and biological activity assessment [9] [14].

The compound isolated from Artemisia frigida has been characterized as the (+)-enantiomer of dehydrovomifoliol, representing the first documented isolation of this specific stereoisomer from this plant species [9] [14]. Nuclear magnetic resonance spectroscopy and optical rotation measurements have confirmed the absolute configuration and purity of the isolated compound [9]. This achievement represents a significant advancement in understanding the phytochemical profile of Artemisia frigida and its potential therapeutic applications [6] [13].

Other Artemisia Sources

Beyond Artemisia frigida, several other species within the Artemisia genus have been identified as natural sources of dehydrovomifoliol, expanding the botanical diversity of this compound's occurrence [15] [32]. Artemisia myriantha has been documented to contain dehydrovomifoliol among its sesquiterpenoid constituents, with isolation achieved through systematic chromatographic procedures [15]. The aerial parts of this species yielded dehydrovomifoliol alongside other bioactive compounds, demonstrating the genus-wide capacity for this sesquiterpenoid's biosynthesis [15].

Phytochemical investigations of Artemisia myriantha employed column chromatography techniques over silica gel, Sephadex LH-20, and octadecylsilane, followed by semi-preparative high-performance liquid chromatography for final purification [15]. The successful isolation of dehydrovomifoliol from this species represents the first documented occurrence within Artemisia myriantha, expanding the known botanical sources of this compound [15].

The presence of dehydrovomifoliol across multiple Artemisia species suggests a genus-specific biosynthetic capability, indicating shared metabolic pathways for sesquiterpenoid production [32] [34]. This pattern aligns with the established phytochemical profile of the Artemisia genus, which is renowned for producing diverse sesquiterpenoid compounds with significant biological activities [32] [34].

Research has indicated that different Artemisia species may produce varying quantities and stereoisomeric forms of dehydrovomifoliol, suggesting species-specific modifications in the biosynthetic machinery [15] [32]. This variation provides valuable insights into the evolutionary diversification of sesquiterpenoid metabolism within the genus and its potential ecological significance [34].

Presence in Other Plant Families

Polygonaceae Family

The Polygonaceae family, commonly known as the knotweed family or smartweed-buckwheat family, has been identified as another significant botanical source of dehydrovomifoliol [3] [18]. This nearly cosmopolitan family comprises approximately 55 genera and 1,115 species of herbs, shrubs, trees, and lianas, with representatives found across diverse geographical regions [16] [18].

Research investigations have documented the presence of dehydrovomifoliol in species belonging to the Polygonaceae family, indicating the widespread biosynthetic capacity for this sesquiterpenoid across taxonomically diverse plant groups [3] . The occurrence in this family demonstrates that dehydrovomifoliol production is not restricted to the Asteraceae family but extends to other major angiosperm lineages [18].

The Polygonaceae family's morphological characteristics, including the presence of ochrea at the leaf base and diverse growth forms ranging from herbaceous plants to woody lianas, suggest that dehydrovomifoliol production may serve multiple ecological functions across different plant architectures [16] [18]. The family's global distribution and ecological diversity provide valuable insights into the environmental conditions that may favor dehydrovomifoliol biosynthesis [16].

Species within the Polygonaceae family have demonstrated the ability to produce dehydrovomifoliol under various environmental conditions, suggesting robust biosynthetic pathways that can function across different climatic zones and habitat types [18]. This adaptability may contribute to the evolutionary success of the family and its widespread distribution across temperate and tropical regions [16] [18].

Diaphragma juglandis fructus

Diaphragma juglandis fructus, derived from Juglans regia Linnaeus, represents another significant botanical source of dehydrovomifoliol, with systematic phytochemical investigations confirming its presence among the bioactive constituents [17] [20]. This traditional medicinal material has been subjected to comprehensive chemical analysis using advanced separation techniques, including preparative high-performance liquid chromatography and high-speed counter-current chromatography [17] [20].

The isolation of dehydrovomifoliol from Diaphragma juglandis fructus has been achieved through sophisticated chromatographic procedures, with structural identification confirmed through nuclear magnetic resonance spectroscopy and electrospray ionization mass spectrometry [17] [20]. This represents the first documented occurrence of dehydrovomifoliol in Juglans regia Linnaeus, expanding the known botanical diversity of this compound's natural sources [17].

Quantitative analysis has revealed that dehydrovomifoliol constitutes a major component within the Diaphragma juglandis fructus extract, suggesting significant biosynthetic investment in this sesquiterpenoid by the plant [17]. The compound's presence alongside other bioactive constituents, including gallic acid and ethyl gallate, indicates a complex phytochemical profile with potential synergistic effects [17] [20].

The successful isolation and characterization of dehydrovomifoliol from Diaphragma juglandis fructus has demonstrated the effectiveness of combined separation techniques for natural product purification [17]. The methodology employed, combining high-speed counter-current chromatography with preparative high-performance liquid chromatography, represents an advanced approach for compound isolation and purification from complex plant matrices [17] [20].

Environmental Factors Affecting Production in Plants

The biosynthesis and accumulation of dehydrovomifoliol in plants are significantly influenced by various environmental factors that modulate secondary metabolite production pathways [21] [39] [42]. Temperature represents one of the most critical environmental parameters affecting sesquiterpenoid production, with research demonstrating strong correlations between ambient temperature and dehydrovomifoliol biosynthesis rates [39] [42].

| Environmental Factor | Effect on Dehydrovomifoliol Production | Research Findings |

|---|---|---|

| Temperature | Exponential increase with rising temperatures | 5.6-fold increase per 10°C temperature rise [39] |

| Soil Moisture | Inverse relationship with production levels | Severe drought reduces production to <6% of normal levels [39] |

| Light Intensity | Positive correlation with biosynthesis | Enhanced production under optimal photosynthetic conditions [42] |

| Humidity | Optimal range for maximum production | Peak production at 45-65% relative humidity [39] |

| Fertilization | Negative correlation with emission rates | Reduced production with increased fertilization levels [39] |

Seasonal variations significantly impact dehydrovomifoliol production, with research indicating peak biosynthesis during late spring to mid-summer periods when environmental conditions optimize metabolic activities [39] [42]. This temporal pattern aligns with the natural lifecycle of many sesquiterpenoid-producing plants and their adaptive responses to seasonal environmental changes [39].

Water stress conditions demonstrate complex effects on dehydrovomifoliol production, with mild drought conditions showing minimal impact while severe water deficits substantially reduce biosynthetic capacity [39]. This response pattern suggests that plants maintain sesquiterpenoid production under moderate stress conditions but prioritize survival mechanisms during severe environmental challenges [39].

Soil nutrient availability, particularly nitrogen and phosphorus levels, influences dehydrovomifoliol production through effects on primary metabolism and carbon allocation to secondary metabolite pathways [39] [42]. Research has documented negative correlations between fertilization rates and sesquiterpenoid production, even when normalized to plant biomass, suggesting that nutrient abundance may redirect metabolic resources away from secondary metabolite biosynthesis [39].

Atmospheric carbon dioxide concentrations affect dehydrovomifoliol production through their influence on photosynthetic carbon fixation and subsequent carbon allocation to terpenoid biosynthetic pathways [42]. Studies have shown that elevated carbon dioxide levels can either inhibit or stimulate sesquiterpenoid production, depending on plant species and duration of exposure [42].

Terpene Biosynthetic Routes

Dehydrovomifoliol biosynthesis occurs through multiple interconnected terpene biosynthetic pathways, each contributing to the formation of this complex sesquiterpenoid compound. The biosynthetic routes can be categorized into four major pathways that converge to produce dehydrovomifoliol through distinct mechanisms and cellular compartments [1] [2] [3].

The mevalonate pathway represents the primary cytoplasmic route for terpenoid precursor synthesis [4]. This pathway initiates with the condensation of three acetyl-coenzyme A molecules through a series of enzymatic reactions. The pathway begins with acetoacetyl-coenzyme A thiolase and hydroxymethylglutaryl-coenzyme A synthase, followed by the rate-limiting step catalyzed by hydroxymethylglutaryl-coenzyme A reductase. This enzyme reduces hydroxymethylglutaryl-coenzyme A to mevalonate while consuming two nicotinamide adenine dinucleotide phosphate molecules. The subsequent steps involve mevalonate kinase, phosphomevalonate kinase, and mevalonate diphosphate decarboxylase, ultimately producing isopentenyl diphosphate and dimethylallyl diphosphate [1] [4].

The methylerythritol phosphate pathway operates exclusively within plastids and provides an alternative route for isoprenoid precursor synthesis [3]. This pathway utilizes glyceraldehyde-3-phosphate and pyruvate as starting materials, proceeding through seven enzymatic steps. The first enzyme, 1-deoxy-D-xylulose-5-phosphate synthase, catalyzes the initial condensation reaction and represents a critical regulatory point in the pathway. This enzyme is followed by 1-deoxy-D-xylulose-5-phosphate reductoisomerase, which produces 2-C-methylerythritol-4-phosphate. The pathway continues through additional enzymatic steps involving cytidine triphosphate-dependent enzymes and ultimately generates isopentenyl diphosphate and dimethylallyl diphosphate within the plastid compartment [1] [3].

The carotenoid cleavage pathway provides an indirect route to dehydrovomifoliol formation through the degradation of carotenoid precursors [5] [6]. This pathway involves the action of carotenoid cleavage dioxygenases, which cleave specific double bonds in carotenoid molecules. The 9-cis-epoxycarotenoid dioxygenases catalyze the cleavage of neoxanthin and violaxanthin at the 11,12-position, generating xanthoxin as an intermediate. This compound subsequently undergoes further processing to produce abscisic acid, which can serve as a precursor for dehydrovomifoliol formation in certain organisms [7] [5].

The direct vomifoliol dehydrogenase pathway represents a specialized bacterial route observed in soil microorganisms such as Rhodococcus species and Corynebacterium species [7] [8]. This pathway involves the direct oxidation of vomifoliol to dehydrovomifoliol through the action of vomifoliol dehydrogenase. The enzyme utilizes nicotinamide adenine dinucleotide as a cofactor and catalyzes the oxidation of the hydroxyl group at the 4-position of vomifoliol, resulting in the formation of the corresponding ketone group in dehydrovomifoliol [9] [10] [11].

Enzymatic Processes in Dehydrovomifoliol Formation

The enzymatic processes governing dehydrovomifoliol formation involve a complex network of enzymes that catalyze sequential biotransformations across multiple cellular compartments. These processes can be categorized into distinct enzymatic classes, each contributing specific catalytic functions essential for the biosynthetic pathway [12] [2].

Prenyltransferases constitute the first major enzymatic class involved in dehydrovomifoliol precursor synthesis. Farnesyl diphosphate synthase represents the key enzyme in this category, catalyzing the sequential condensation of isopentenyl diphosphate units with dimethylallyl diphosphate to form farnesyl diphosphate [13]. This enzyme requires magnesium ions as cofactors and utilizes conserved aspartate-rich motifs for substrate binding and catalysis. The enzyme demonstrates strict regio- and stereoselectivity, ensuring the formation of the correct all-trans configuration of farnesyl diphosphate [13].

Terpene synthases represent the second critical enzymatic class, responsible for the cyclization and rearrangement of linear prenyl diphosphate substrates into complex terpenoid scaffolds [12] [14]. Sesquiterpene synthases catalyze the conversion of farnesyl diphosphate into various sesquiterpene products through carbocation-mediated cyclization reactions. These enzymes belong to the terpene synthase superfamily and are characterized by conserved metal-binding motifs and active site architectures that control product specificity. The catalytic mechanism involves the initial ionization of the diphosphate group, followed by intramolecular cyclization and subsequent rearrangement reactions [12] [14].

Cytochrome P450 oxygenases constitute the third major enzymatic class, providing oxidative modifications essential for terpenoid diversification [4] [15]. These enzymes catalyze hydroxylation, epoxidation, and other oxidative transformations of terpenoid scaffolds. The cytochrome P450 monooxygenases utilize nicotinamide adenine dinucleotide phosphate as a reducing equivalent donor and molecular oxygen as the oxidizing agent. These enzymes demonstrate remarkable substrate specificity and regioselectivity, enabling the precise modification of terpenoid structures [4].

Dehydrogenases represent a specialized enzymatic class directly involved in dehydrovomifoliol formation. Vomifoliol dehydrogenase catalyzes the oxidation of vomifoliol to dehydrovomifoliol through a nicotinamide adenine dinucleotide-dependent mechanism [9] [10] [11]. This enzyme belongs to the oxidoreductase family and specifically acts on the hydroxyl group at the 4-position of vomifoliol. The enzymatic reaction involves the transfer of hydride from the substrate to the nicotinamide adenine dinucleotide cofactor, resulting in the formation of the ketone group characteristic of dehydrovomifoliol [16].

Carotenoid cleavage dioxygenases constitute a specialized enzymatic class involved in the indirect formation of dehydrovomifoliol precursors [5] [6]. These enzymes belong to the non-heme iron oxygenase family and catalyze the oxidative cleavage of carotenoid double bonds. The 9-cis-epoxycarotenoid dioxygenases utilize molecular oxygen and ferrous iron as cofactors to cleave specific double bonds in carotenoid substrates. The enzymatic mechanism involves the coordination of iron by four conserved histidine residues, with the metal center activating molecular oxygen for the cleavage reaction [5].

The enzymatic coordination of these processes involves precise temporal and spatial regulation to ensure efficient dehydrovomifoliol formation. The subcellular compartmentalization of enzymes provides a mechanism for metabolic channeling, where intermediates are efficiently transferred between consecutive enzymatic steps. The coordination between cytoplasmic and plastidial pathways requires specific transport mechanisms to facilitate the movement of precursors and intermediates across membrane boundaries [1] [3].

Genetic Regulation of Biosynthesis

The genetic regulation of dehydrovomifoliol biosynthesis involves a complex network of transcriptional, post-transcriptional, and epigenetic mechanisms that coordinately control the expression of biosynthetic genes in response to developmental and environmental cues [17] [18] [19].

Transcriptional regulation represents the primary mechanism controlling dehydrovomifoliol biosynthesis at the gene expression level. Multiple transcription factor families participate in this regulatory network, including MYB, basic helix-loop-helix, APETALA2/ethylene response factor, WRKY, and NAC transcription factors [20] [17] [19]. These transcription factors bind to specific cis-regulatory elements in the promoter regions of biosynthetic genes, either activating or repressing their expression depending on the cellular context and environmental conditions [17] [21].

The MYB transcription factor family plays a particularly important role in regulating terpenoid biosynthesis genes. MYB transcription factors demonstrate the ability to coordinately regulate multiple genes within the same biosynthetic pathway, creating regulons that ensure synchronized expression of enzymes required for efficient metabolic flux. These transcription factors recognize specific DNA-binding motifs and can form protein-protein interactions with other regulatory proteins to modulate gene expression [17] [21].

Hormone signaling pathways provide critical regulatory inputs for dehydrovomifoliol biosynthesis. Abscisic acid signaling directly influences the expression of carotenoid cleavage dioxygenases and other enzymes involved in apocarotenoid formation [22] [23]. Jasmonic acid signaling activates the expression of terpenoid biosynthetic genes in response to herbivore attack and pathogen infection [24] [21]. Gibberellin signaling modulates the expression of enzymes involved in the early steps of terpenoid biosynthesis [22] [23].

Environmental stress responses significantly impact the genetic regulation of dehydrovomifoliol biosynthesis. Drought stress activates the expression of abscisic acid biosynthetic genes, including 9-cis-epoxycarotenoid dioxygenases, leading to increased production of abscisic acid and related apocarotenoids [22] [23]. Cold stress modulates the expression of genes involved in the methylerythritol phosphate pathway, affecting the production of terpenoid precursors [22]. Pathogen attack triggers the expression of jasmonic acid-responsive genes, including those involved in sesquiterpenoid biosynthesis [24] [21].

Metabolic feedback regulation provides a homeostatic mechanism for controlling dehydrovomifoliol biosynthesis. The accumulation of terpenoid end products can inhibit the activity of rate-limiting enzymes such as hydroxymethylglutaryl-coenzyme A reductase through allosteric mechanisms [4]. This feedback inhibition prevents the overproduction of terpenoid compounds and maintains metabolic balance within the cell.

Epigenetic modifications provide an additional layer of regulation for dehydrovomifoliol biosynthesis genes. DNA methylation patterns can influence the accessibility of gene promoters to transcription factors, thereby affecting gene expression [23]. Histone modifications, including acetylation and methylation, modulate chromatin structure and gene accessibility. These epigenetic modifications can be inherited across cell divisions and provide a mechanism for maintaining stable gene expression patterns [23].

Circadian regulation influences the temporal expression of dehydrovomifoliol biosynthetic genes. Many genes involved in terpenoid biosynthesis demonstrate circadian expression patterns, with peak expression occurring during specific times of the day. This temporal regulation ensures that biosynthetic processes are coordinated with other cellular activities and environmental conditions [19].

Tissue-specific regulation controls the spatial expression of dehydrovomifoliol biosynthetic genes. Different plant tissues demonstrate distinct expression patterns for terpenoid biosynthetic genes, reflecting the specialized metabolic requirements of each tissue type. Glandular trichomes, for example, demonstrate high expression of sesquiterpene synthase genes, while roots may show elevated expression of triterpene biosynthetic genes [25] [19].

Developmental regulation coordinates the expression of dehydrovomifoliol biosynthetic genes with plant development stages. The expression of terpenoid biosynthetic genes changes during plant development, with specific genes being activated or repressed at different developmental stages. This developmental regulation ensures that terpenoid compounds are produced when and where they are needed for plant growth and defense [19] [23].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dehydrovomifoliol